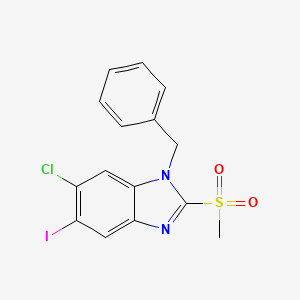
1-Benzyl-6-chloro-5-iodo-2-methanesulfonyl-1H-benzoimidazole
Cat. No. B8409593
M. Wt: 446.7 g/mol
InChI Key: DRHTVYQKKJMLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08410284B2
Procedure details


To a solution of 6-chloro-5-iodo-2-methanesulfonyl-1H-benzoimidazole (12.1 g, 34 mmol) in DMF (100 ml) at 0° C. was added NaH (60% dispersion in mineral oil, 1.5 g, 38 mmol). After 10 minutes, the mixture was warmed to rt and stirred for 45 minutes. Benzyl bromide (6.4 g, 38 mmol) was then slowly added and the reaction was stirred overnight at rt. The volatiles were then removed by rotary evaporation and the residue was partitioned between EtOAc and half-saturated ammonium chloride solution. The resulting emulsion was filtered through celite to obtain a cleaner partition. The EtOAc layer was washed with H2O, brine, and dried with MgSO4. After rotary evaporation, the oily residue was stirred in diethyl ether overnight. The mixture was filtered and the beige solid thus obtained was dried under vacuum at rt for 24 hours to yield the title compound. The filtrate was evaporated to an oil and purified by flash chromatography (SiO2, 220 g). A second crop of the title compound was eluted from the column with 40% EtOAc in hexane.
Quantity
12.1 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([I:15])=[CH:4][C:5]2[N:9]=[C:8]([S:10]([CH3:13])(=[O:12])=[O:11])[NH:7][C:6]=2[CH:14]=1.[H-].[Na+].[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CN(C=O)C>[CH2:18]([N:7]1[C:6]2[CH:14]=[C:2]([Cl:1])[C:3]([I:15])=[CH:4][C:5]=2[N:9]=[C:8]1[S:10]([CH3:13])(=[O:12])=[O:11])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=CC2=C(NC(=N2)S(=O)(=O)C)C1)I
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
6.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 45 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred overnight at rt
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were then removed by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between EtOAc and half-saturated ammonium chloride solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting emulsion was filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a cleaner partition
|
WASH
|
Type
|
WASH
|
|
Details
|
The EtOAc layer was washed with H2O, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After rotary evaporation
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the oily residue was stirred in diethyl ether overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the beige solid thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried under vacuum at rt for 24 hours
|
|
Duration
|
24 h
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C(=C2)I)Cl)S(=O)(=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

